Emodin 1-O-beta-D-glucoside
CAS No.: 38840-23-2
Cat. No.: VC21344072
Molecular Formula: C21H20O10
Molecular Weight: 432.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 38840-23-2 |
---|---|
Molecular Formula | C21H20O10 |
Molecular Weight | 432.4 g/mol |
IUPAC Name | 1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
Standard InChI | InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 |
Standard InChI Key | ZXXFEBMBNPRRSI-JNHRPPPUSA-N |
Isomeric SMILES | CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O |
Canonical SMILES | CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O |
Appearance | Yellow crystalline powder |
Chemical Identity and Structural Characteristics
Emodin 1-O-beta-D-glucoside is a naturally occurring anthraquinone glycoside with the molecular formula C₂₁H₂₀O₁₀ and a molecular weight of approximately 432.38 g/mol . The compound is characterized by an emodin backbone (an anthraquinone derivative) with a beta-D-glucopyranoside moiety attached at the 1-O position. This glycosylation significantly alters the compound's properties compared to the parent emodin molecule.
Physical and Chemical Properties
The physical and chemical properties of Emodin 1-O-beta-D-glucoside are summarized in the following table:
Property | Value |
---|---|
CAS Number | 38840-23-2 |
Molecular Formula | C₂₁H₂₀O₁₀ |
Molecular Weight | 432.37800 g/mol |
Density | 1.667±0.06 g/cm³ |
Melting Point | 239-241 °C |
Water Solubility | Insoluble (5.2E-3 g/L at 25 °C) |
Storage Condition | 2-8°C |
Stereochemistry | ABSOLUTE |
Defined Stereocenters | 5/5 |
E/Z Centers | 0 |
Charge | 0 |
Table 1: Physical and chemical properties of Emodin 1-O-beta-D-glucoside
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature, reflecting its structural characteristics:
-
Emodin-1-O-glucoside
-
1,6-Dihydroxy-3-Methyl-8-(β-D-Glucopyranosyloxy)-9,10-Anthraquinone
-
1-(β-D-Glucopyranosyloxy)-6,8-dihydroxy-3-methyl-9,10-anthracenedione
-
1-O-β-D-Glucopyranosylemodin
-
9,10-Anthracenedione, 1-(β-D-glucopyranosyloxy)-6,8-dihydroxy-3-methyl-
-
Emodin 1-β-D-glucopyranoside
Natural Sources and Isolation
Botanical Sources
Emodin 1-O-beta-D-glucoside has been isolated from various medicinal plants, with Polygonum cuspidatum Sieb. & Zucc. (Japanese knotweed) being a primary source . This plant, belonging to the Polygonaceae family, has been used in traditional Asian medicine for centuries to treat various ailments including inflammatory conditions, infections, and cardiovascular diseases.
Isolation Techniques
The isolation of Emodin 1-O-beta-D-glucoside typically involves extraction from plant material using appropriate solvents, followed by various chromatographic techniques for purification. While the search results don't provide specific isolation protocols for this exact compound, related anthraquinone glycosides have been isolated using techniques such as centrifugal partition chromatography (CPC) in the descending mode with solvent systems like petroleum ether:ethyl acetate:methanol:water, followed by preparative HPLC for final purification .
Biological Activities
Bacterial Neuraminidase Inhibition
One of the most significant biological activities of Emodin 1-O-beta-D-glucoside is its potent inhibition of bacterial neuraminidase (BNA). Studies have shown that it acts as a noncompetitive BNA inhibitor with an IC50 value of 0.85 μM . Bacterial neuraminidases are important virulence factors in many pathogenic bacteria, making them valuable targets for antimicrobial development.
Pharmacological Implications
Advantages of Glycosylation
Glycosylation of anthraquinones, including emodin, has been shown to significantly alter their biological, physical, and chemical properties. Research indicates that glycosylated derivatives of emodin may exhibit reduced toxicity compared to the parent compound while maintaining therapeutic efficacy . This is particularly relevant as long-term use of emodin has been associated with adverse effects on the reproductive system, kidneys, and liver .
Structure-Activity Relationship
The specific attachment of a beta-D-glucopyranoside moiety at the 1-O position of emodin appears to confer unique properties to Emodin 1-O-beta-D-glucoside. The stereochemistry of this glycosidic linkage is critical, with all five stereocenters being defined in the compound's structure . This specific stereochemistry likely influences the compound's interaction with biological targets, including its ability to inhibit bacterial neuraminidase.
Comparison with Related Compounds
Comparison with Emodin-8-O-Glucoside
Another related compound, Emodin-8-O-Glucoside (E-8-O-G), differs in the position of glycosylation. Studies on E-8-O-G have demonstrated immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer activities . Research has shown that E-8-O-G exhibits antiproliferative and cytotoxic effects against neuroblastoma and glioblastoma cancer cells, with particular efficacy against SK-N-AS neuroblastoma cells . The different position of glycosylation between Emodin 1-O-beta-D-glucoside and Emodin-8-O-Glucoside likely results in distinct biological activity profiles.
Research Applications and Future Prospects
Antimicrobial Development
Given its potent bacterial neuraminidase inhibitory activity, Emodin 1-O-beta-D-glucoside represents a promising candidate for the development of novel antimicrobial agents. As bacterial resistance to conventional antibiotics continues to rise, natural product-derived compounds like Emodin 1-O-beta-D-glucoside offer alternative approaches to combat bacterial infections.
Cancer Research
The demonstrated anticancer activities of related anthraquinone derivatives suggest that Emodin 1-O-beta-D-glucoside may also possess anticancer properties. Future research could explore its effects against various cancer cell lines, potentially revealing new therapeutic applications in oncology.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume